![molecular formula C13H12ClNO2S B3080201 4-[(4-氯苯基)甲磺酰基]苯胺 CAS No. 108246-72-6](/img/structure/B3080201.png)
4-[(4-氯苯基)甲磺酰基]苯胺
描述
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is a chemical compound that is derived from methanesulfonyl chloride and 4-chlorophenyl . It is used in various chemical reactions due to its reactivity .
Synthesis Analysis
The synthesis of “4-[(4-Chlorophenyl)methanesulfonyl]aniline” involves the reaction of methanesulfonyl chloride with 4-chlorophenyl . This reaction is facilitated by a non-nucleophilic base .Molecular Structure Analysis
The molecular structure of “4-[(4-Chlorophenyl)methanesulfonyl]aniline” is represented by the formula C7H6Cl2O2S . It has a molecular weight of 225.09 .Chemical Reactions Analysis
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is highly reactive and is used in various chemical reactions. It is an electrophile, functioning as a source of the “CH3SO2+” synthon .Physical and Chemical Properties Analysis
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is a solid substance with a melting point of 93-97 °C . Its molecular formula is C7H6Cl2O2S .科学研究应用
温和的 Pd 催化的 N 芳基化
Rosen 等人(2011 年)的一项研究重点介绍了一种温和的 Pd 催化的甲磺酰胺与芳基溴化物和氯化物的交叉偶联方法,这与合成 4-[(4-氯苯基)甲磺酰基]苯胺等化合物有关。此方法解决了传统涉及苯胺和甲磺酰氯的反应中可能产生的遗传毒性杂质的问题,展示了一种生产此类化合物的更安全替代方案 (Rosen、Beauchamp、Navarro 和 Ruble,2011)。
新的合成路线
Gataullin 等人(2003 年)提出了一种从 N-甲磺酰基-2-(环己-1-烯基)苯胺开始的 9-甲磺酰基-1,2,3,9a-四氢-和 1,2,3,4-四氢咔唑的新合成路线。这项研究重点介绍了从简单的苯胺衍生物(可能包括 4-[(4-氯苯基)甲磺酰基]苯胺)创建复杂分子结构的创新途径 (Gataullin、Sotnikov、Abdrakhmanov 和 Tolstikov,2003)。
水溶性导电聚合物
Nguyen 等人(1994 年)研究了苯胺和二苯胺-4-磺酸钠的化学聚合,以生产聚(苯胺-共-N-(4-磺基苯基)苯胺)共聚物。本研究证明了苯胺衍生物(如 4-[(4-氯苯基)甲磺酰基]苯胺)在创造具有独特电学性质的新材料方面的潜力 (Nguyen、Kasai、Miller 和 Diaz,1994)。
钯催化的胺化
Wolfe 和 Buchwald(2003 年)对芳基卤化物和三氟甲磺酸酯的钯催化的胺化研究提供了对 N-甲基-N-(4-氯苯基)苯胺等化合物的合成的见解。此方法可以适用于 4-[(4-氯苯基)甲磺酰基]苯胺的合成,展示了钯催化的反应在创建复杂的苯胺衍生物中的多功能性 (Wolfe 和 Buchwald,2003)。
作用机制
Target of Action
It’s known that sulfonyl chloride compounds like methanesulfonyl chloride are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids.
Mode of Action
Based on the reactivity of similar compounds, it’s likely that it acts as an electrophile, reacting with nucleophilic groups in biological targets . This can lead to changes in the structure and function of these targets, potentially altering cellular processes.
Biochemical Pathways
Similar compounds are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound could potentially interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Similar sulfonyl chloride compounds are known to be reactive and may be rapidly metabolized in the body . This could potentially impact the bioavailability of the compound.
安全和危害
未来方向
生化分析
Biochemical Properties
4-[(4-Chlorophenyl)methanesulfonyl]aniline plays a crucial role in biochemical reactions, particularly in the formation of sulfonamides. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction is essential for the synthesis of complex sulfonamide compounds, which are widely used in medicinal chemistry .
Cellular Effects
4-[(4-Chlorophenyl)methanesulfonyl]aniline has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-[(4-Chlorophenyl)methanesulfonyl]aniline involves its binding to specific biomolecules, such as proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the target. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-Chlorophenyl)methanesulfonyl]aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-[(4-Chlorophenyl)methanesulfonyl]aniline can lead to sustained changes in cell signaling and gene expression, which may have implications for its use in long-term experiments .
Dosage Effects in Animal Models
The effects of 4-[(4-Chlorophenyl)methanesulfonyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing valuable information for determining safe and effective dosage ranges .
Metabolic Pathways
4-[(4-Chlorophenyl)methanesulfonyl]aniline is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and sulfotransferases. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 4-[(4-Chlorophenyl)methanesulfonyl]aniline is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-[(4-Chlorophenyl)methanesulfonyl]aniline is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research .
属性
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEASIMQFJQFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)
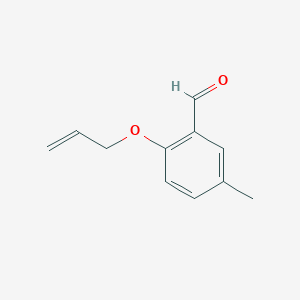


![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)
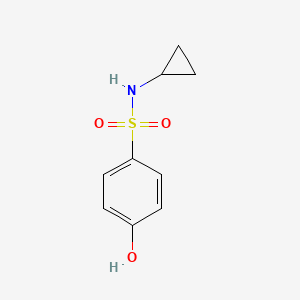
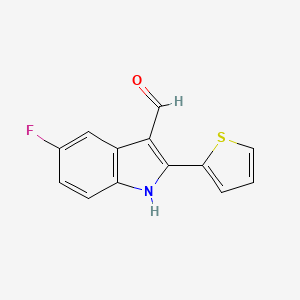
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
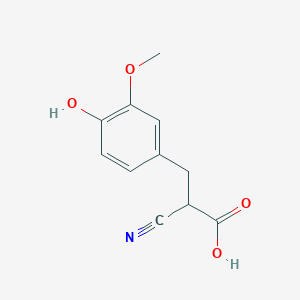
![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
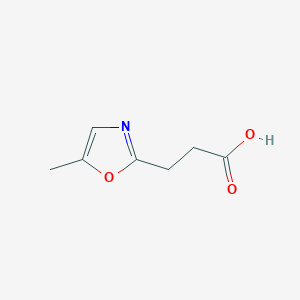
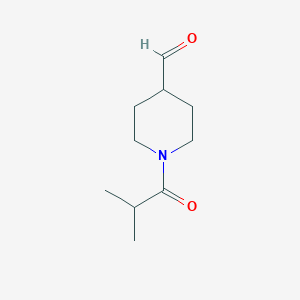
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
